2-(2H-Tetrazol-5-yl)-terephthalicacid

Description

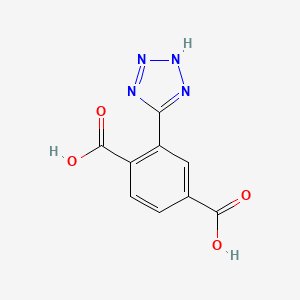

2-(2H-Tetrazol-5-yl)-terephthalic acid (CAS: 2438230-91-0) is a hybrid organic ligand featuring a terephthalic acid backbone substituted with a tetrazole ring at the 2-position. Its molecular structure combines two carboxylic acid groups (from terephthalic acid) and a nitrogen-rich tetrazole moiety, enabling versatile coordination chemistry. This compound is primarily utilized in the synthesis of metal-organic frameworks (MOFs) and coordination polymers due to its ability to form stable networks with metal ions via both carboxylic acid and tetrazole binding sites .

Properties

IUPAC Name |

2-(2H-tetrazol-5-yl)terephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O4/c14-8(15)4-1-2-5(9(16)17)6(3-4)7-10-12-13-11-7/h1-3H,(H,14,15)(H,16,17)(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMYDKCXHQNKOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C2=NNN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C(=O)O)C2=NNN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound “2-(2H-Tetrazol-5-yl)-terephthalicacid” involves specific synthetic routes and reaction conditions. The synthesis typically starts with the reaction of an epoxy resin with an aldehyde containing reactive hydrogen to obtain an aldehyde group-containing epoxy derivative. This derivative is then reacted with a primary amine under controlled conditions to produce the desired compound .

Industrial Production Methods

In industrial settings, the production of “this compound” follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

The compound “2-(2H-Tetrazol-5-yl)-terephthalicacid” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can also be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced derivatives. Substitution reactions result in substituted compounds with different functional groups.

Scientific Research Applications

The compound “2-(2H-Tetrazol-5-yl)-terephthalicacid” has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is used in biological studies to understand its effects on different biological systems.

Industry: The compound is used in the production of various industrial products, including polymers and coatings.

Mechanism of Action

The mechanism of action of “2-(2H-Tetrazol-5-yl)-terephthalicacid” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 2-(2H-Tetrazol-5-yl)-terephthalic acid and related compounds:

Key Observations :

- Terephthalic Acid Backbone: The target compound’s terephthalic acid provides two carboxylic acid groups, enabling stronger metal coordination compared to mono-carboxylic analogs like 2-(1H-tetrazol-5-yl)benzoic acid .

- Tetrazole vs. Pyrimidine: Replacing tetrazole with pyrimidine (e.g., 2-(Pyrimidin-5-yl)terephthalic acid) alters electronic properties, reducing nitrogen donor sites but enhancing π-π stacking in MOFs .

- Phenyl Substituents : 2-Phenyl-2H-tetrazole-5-carboxylic acid introduces aromaticity, which may improve thermal stability but limits solubility compared to the target compound .

Pharmacological and Industrial Relevance

- Drug Development : While Candesartan (a hypertension drug) incorporates a tetrazole ring , the target compound’s bulkier structure limits bioavailability. However, its derivatives may serve as intermediates for bioactive molecules.

- Chemical Synthesis : Boronic acid analogs (e.g., 2-(2H-Tetrazol-5-yl)-phenylboronic acid) are used in Suzuki couplings, but the target compound’s carboxylic acids make it more suitable for metal-mediated reactions .

Stability and Handling Considerations

- Thermal Stability: The terephthalic acid backbone enhances thermal stability (decomposition >250°C) compared to 2-(2H-Tetrazol-5-yl)ethanol, which degrades below 200°C .

- Solubility : The compound is sparingly soluble in water due to its rigid structure, unlike smaller analogs like 2-(2H-tetrazol-5-yl)acetic acid, which exhibits moderate aqueous solubility .

Commercial Availability and Cost

The target compound is less common than commercial tetrazole derivatives. For instance, 2-(2H-Tetrazol-5-yl)phenylboronic acid is available at ~$258/g , whereas 2-(2H-Tetrazol-5-yl)-terephthalic acid requires custom synthesis, increasing costs .

Q & A

Q. What are the standard synthetic routes for 2-(2H-tetrazol-5-yl)-terephthalic acid, and how do reaction conditions influence yield?

The compound can be synthesized via cycloaddition reactions using sodium azide and nitriles under acidic conditions. Key reagents include diphenyl phosphorazidate (DPPA) or ammonium chloride, with solvents like xylenes or DMF. Temperature control (80–120°C) and catalyst selection (e.g., ZnBr₂) significantly affect tetrazole ring formation and yield optimization. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .

Q. How can researchers validate the purity of 2-(2H-tetrazol-5-yl)-terephthalic acid?

Purity assessment typically involves capillary electrophoresis (CE) or HPLC to detect impurities like residual solvents or unreacted intermediates. For example, CE with UV detection at 254 nm can resolve impurities such as 4-carboxybenzaldehyde (4-CBA) or benzoic acid derivatives. Cross-validation with polarography or NMR spectroscopy ensures accuracy, with discrepancies <20% considered acceptable .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

- FT-IR : Confirms tetrazole ring presence (N-H stretch ~3200 cm⁻¹, C=N stretch ~1600 cm⁻¹).

- XRD : Requires software like SHELX for structural refinement. SHELXL is widely used for small-molecule crystallography, leveraging high-resolution data to resolve hydrogen bonding and coordination geometries in metal-organic frameworks (MOFs) .

- NMR : ¹³C NMR identifies carboxylate (δ ~170 ppm) and tetrazole (δ ~150 ppm) carbons .

Q. What safety protocols are recommended for handling tetrazole-containing compounds?

Tetrazole derivatives may release toxic gases (e.g., HN₃) under heat or acidic conditions. Use fume hoods, PPE (gloves, goggles), and avoid contact with oxidizing agents. Store at 2–8°C in sealed containers. Hazard codes H315 (skin irritation) and H319 (eye irritation) apply, requiring emergency rinsing protocols .

Advanced Research Questions

Q. How can 2-(2H-tetrazol-5-yl)-terephthalic acid be integrated into functional metal-organic frameworks (MOFs)?

The ligand’s carboxylate and tetrazole groups enable dual coordination modes, forming robust MOFs with lanthanides (e.g., Eu³⁺). Example: [Eu₂(dtztp)(OH)₂(DMF)(H₂O)₂.₅]·2H₂O exhibits water stability and fluorescence quenching for sensing nitroimidazoles. Synthesis involves solvothermal reactions (100°C, 72 hrs) with pH control to optimize cluster formation .

Q. What strategies address contradictions in thermodynamic data for tetrazole derivatives?

Discrepancies in ΔfH° (e.g., -41.5 kJ/mol vs. computational predictions) arise from experimental methods (e.g., combustion calorimetry vs. DFT). Validate via comparative studies using standardized protocols (e.g., Ccb method) and reconcile with computational models (e.g., Gaussian09 with B3LYP/6-31G*) .

Q. How does steric hindrance from the tetrazole group influence reactivity in cross-coupling reactions?

The tetrazole’s bulkiness reduces catalytic efficiency in Suzuki-Miyaura couplings. Mitigation strategies include using Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos) or microwave-assisted conditions to enhance reaction rates. Kinetic studies (e.g., via in-situ IR) help optimize ligand-metal ratios .

Q. What are the limitations of fluorescence-based sensing using tetrazole-containing MOFs?

Quenching efficiency depends on analyte-MOF π-π interactions and electron transfer pathways. For nitroaromatics (e.g., 2,6-dichloro-4-nitroaniline), limit of detection (LOD) can reach 0.1 μM, but interference from aromatic amines or heavy metals requires masking agents (e.g., EDTA) .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.